molecular formula C10H17ClN2O4 B14424572 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid CAS No. 82784-62-1

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid

Cat. No.: B14424572
CAS No.: 82784-62-1
M. Wt: 264.70 g/mol
InChI Key: UEXGWIHSLXRGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group, an amino group, and a methylpentanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then further reacted with another amino acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(2-Bromoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
  • 2-[[2-[(2-Iodoacetyl)amino]acetyl]amino]-4-methylpentanoic acid

Uniqueness

Compared to its analogs, 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is unique due to its specific reactivity and stability. The chloroacetyl group provides a balance between reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

82784-62-1

Molecular Formula

C10H17ClN2O4

Molecular Weight

264.70 g/mol

IUPAC Name

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C10H17ClN2O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)

InChI Key

UEXGWIHSLXRGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.